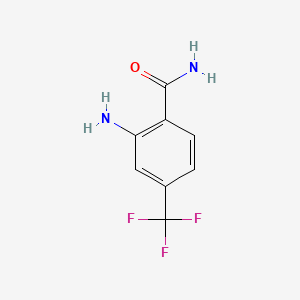

2-Amino-4-(trifluoromethyl)benzamide

Descripción

Contextualization within Trifluoromethylated Benzamide (B126) Chemistry

The strategic placement of the trifluoromethyl group at the 4-position and the amino group at the 2-position of the benzamide creates a versatile chemical intermediate. This specific arrangement of functional groups allows for a wide range of chemical modifications, making it a key component in the construction of diverse molecular architectures with potential therapeutic applications.

Below is a data table summarizing the key properties of 2-Amino-4-(trifluoromethyl)benzamide:

| Property | Value |

| CAS Number | 713-41-7 |

| Molecular Formula | C8H7F3N2O |

| Molecular Weight | 204.15 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

Significance in Contemporary Chemical and Pharmaceutical Sciences

The true significance of this compound lies in its role as a pivotal intermediate in the synthesis of novel therapeutic agents, particularly in the field of oncology. Its structural motifs are found in various inhibitors of key biological targets implicated in cancer progression.

A Building Block for Kinase Inhibitors:

Research has demonstrated the utility of this compound in the synthesis of pyrimidine (B1678525) derivatives that act as potent inhibitors of various protein kinases. These kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. By serving as a foundational scaffold, this compound enables the creation of molecules that can selectively target and inhibit these enzymes, thereby impeding tumor growth.

Role in the Development of Anticancer Agents:

Beyond kinase inhibitors, derivatives of this compound have been explored for their potential as broader anticancer agents. For instance, it is a key component in the synthesis of compounds designed to inhibit Werner (WRN) helicase, an enzyme that plays a critical role in DNA repair and is a promising target in cancers with microsatellite instability. nih.gov

Furthermore, this benzamide derivative has been utilized in the development of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that are often overexpressed in cancer cells, and their inhibition can lead to the reactivation of tumor suppressor genes. The unique structural features of this compound contribute to the potency and selectivity of these HDAC inhibitors.

The versatility of this compound as a synthetic intermediate is a testament to the importance of fluorination in modern drug design. The strategic incorporation of the trifluoromethyl group continues to be a powerful tool for medicinal chemists to fine-tune the properties of drug candidates and develop more effective and safer medicines.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHZMLIWMQFCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221456 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-41-7 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Amino-4-(trifluoromethyl)benzamide

Traditional methods for synthesizing this compound rely on well-established chemical transformations, ensuring reliable and scalable production. These routes often involve the sequential introduction and modification of functional groups on the aromatic ring.

A common strategy involves the transformation of a nitrile group into a primary amide via hydrolysis, often coupled with the reduction of a nitro group to an amine. A plausible synthetic sequence begins with a precursor like 2-nitro-4-(trifluoromethyl)benzonitrile.

The synthesis of the starting material, 2-nitro-4-(trifluoromethyl)benzonitrile, can be achieved from 2-nitro-4-(trifluoromethyl)benzaldehyde (B33803) by converting the aldehyde to an oxime using hydroxylamine (B1172632) hydrochloride, followed by dehydration to the nitrile. The subsequent step would involve the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH2). This transformation can be carried out under either acidic or basic conditions. For instance, alkaline hydrolysis using sodium hydroxide (B78521) in an aqueous solution can effectively convert a benzonitrile (B105546) to the corresponding benzamide (B126). google.com Following the formation of 2-nitro-4-(trifluoromethyl)benzamide, the final step is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as tin(II) chloride or through catalytic hydrogenation, to yield the final product, this compound. researchgate.net

Direct amidation of a benzoyl chloride derivative is another efficient route. This method involves reacting an appropriately substituted benzoyl chloride with an ammonia (B1221849) source. For the synthesis of a related compound, 2-(trifluoromethyl)benzamide, the precursor o-trifluoromethyl benzoyl chloride is reacted with ammonia water or ammonia gas. google.com This reaction is typically rapid and proceeds under mild conditions. For the target molecule, a precursor such as 2-amino-4-(trifluoromethyl)benzoyl chloride would be required, which could then be treated with ammonia to form the desired benzamide. Alternatively, starting with a protected amine, such as in 2-nitro-4-(trifluoromethyl)benzoyl chloride, amidation followed by reduction of the nitro group provides another pathway.

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| o-Trifluoromethyl Benzoyl Chloride | Ammonia Gas | Isopropanol | -10°C to 0°C, 3.5 hours | 2-(Trifluoromethyl)benzamide |

| o-Trifluoromethyl Benzoyl Chloride | Aqueous Ammonia | Water | 10°C, 3.5 hours | 2-(Trifluoromethyl)benzamide |

More complex, multistep syntheses allow for the construction of the target molecule from simpler, readily available starting materials. A representative synthesis for a related isomer starts with 2,3-dichlorobenzotrifluoride. google.com This precursor undergoes a sequence of reactions including fluorination and cyanidation to introduce the necessary functional groups. google.com

A similar pathway to this compound could start from a precursor like m-trifluoromethyl fluorobenzene (B45895). This route involves:

Bromination: Positional-selective bromination to introduce a bromine atom at the desired position.

Cyanidation: A cyano group is substituted for the bromine atom, often using a copper(I) cyanide reagent.

Ammonolysis: The fluorine atom is replaced by an amino group using ammonia.

Hydrolysis: The final step involves the hydrolysis of the benzonitrile to the benzamide. google.com

This multistep approach highlights the versatility of aromatic substitution reactions in building complex molecules. google.com

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. While specific novel syntheses for this compound are not widely reported, progress in related areas offers potential new routes. For instance, microwave-assisted organic synthesis has been shown to accelerate reactions, such as the iodine-alumina catalyzed decomposition of benzoylthioureas to form N-substituted benzamides under solvent-free conditions. researchgate.net Another area of advancement is the use of novel catalysts, such as copper triflate in Friedel-Crafts benzoylation reactions, which can be recovered and reused. researchgate.net The development of one-pot procedures, combining multiple reaction steps without isolating intermediates, also represents a significant methodological advancement that could be applied to streamline the synthesis of substituted benzamides. researchgate.net

Derivatization Strategies of the this compound Scaffold

The presence of both an aromatic amine and a primary amide makes this compound a versatile scaffold for further chemical modification. Derivatization can be targeted at the amino group, the amide nitrogen, or the aromatic ring.

The nitrogen atom of the primary amide is a nucleophile, albeit a weaker one than the aromatic amine. Its modification typically requires specific reaction conditions to achieve selectivity, especially when the more reactive 2-amino group is unprotected.

N-Alkylation: Direct N-alkylation of primary amides can be challenging. However, methods developed for the N-alkylation of amino acids and peptides, such as the Fukuyama-Mitsunobu reaction, could potentially be adapted. nih.gov This involves reaction with an alcohol under the influence of a phosphine (B1218219) and an azodicarboxylate. Base-mediated alkylation using a hindered base like potassium tert-butoxide with an alkyl halide is another established method for N-alkylation of protected amino acids, which could be explored for amides. google.com

N-Arylation: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The Chan-Evans-Lam reaction, which uses copper catalysts to couple amines with aryl boronic acids, has been successfully applied to the chemoselective N-arylation of the amino group in aminobenzamides. rsc.org While this method targets the more nucleophilic amino group, modifications to the reaction conditions or the use of protecting groups could potentially direct the arylation to the amide nitrogen.

| Reaction Type | Key Reagents | Potential Outcome | Reference Methodologies |

|---|---|---|---|

| N-Alkylation | Alcohol, Phosphine, Azodicarboxylate | N-Alkyl-2-amino-4-(trifluoromethyl)benzamide | Fukuyama-Mitsunobu Reaction nih.gov |

| N-Alkylation | Alkyl Halide, Hindered Base (e.g., KOtBu) | N-Alkyl-2-amino-4-(trifluoromethyl)benzamide | Base-mediated alkylation google.com |

| N-Arylation | Aryl Boronic Acid, Copper Catalyst | N-Aryl-2-amino-4-(trifluoromethyl)benzamide | Chan-Evans-Lam Coupling rsc.org |

Substitution on the Aromatic Ring

The aromatic ring of this compound is substituted with two functional groups: an amino group (-NH₂) at position 2 and a trifluoromethyl group (-CF₃) at position 4. These substituents significantly influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions. The amino group is a potent activating group and is ortho-, para-directing, while the trifluoromethyl group is a deactivating group and is meta-directing. Given their relative positions, the directing effects of these two groups work in concert to guide incoming electrophiles.

Halogenation: In electrophilic halogenation reactions, such as bromination or chlorination, the amino group's strong activating and ortho-, para-directing influence is dominant. Therefore, the incoming halogen atom is expected to substitute at the positions ortho and para to the amino group. In the case of this compound, the para position is already occupied by the trifluoromethyl group. Thus, substitution is anticipated to occur at the positions ortho to the amino group, which are positions 3 and 5. Due to potential steric hindrance from the adjacent benzamide group, substitution at position 5 is generally favored.

Nitration: The nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring. Similar to halogenation, the amino group directs the incoming electrophile. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The strong directing effect of the amino group would favor nitration at the 3 and 5 positions. It is important to control the reaction conditions to prevent side reactions, such as oxidation of the amino group. In some cases, protection of the amino group as an amide may be necessary to achieve the desired outcome and prevent over-nitration.

Sulfonylation: Electrophilic sulfonylation, typically using fuming sulfuric acid or chlorosulfonic acid, would also be directed by the amino group to the ortho positions (3 and 5). The resulting sulfonic acid group can be a useful functional handle for further transformations.

Transformation of the Amino Group

The primary amino group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This reaction is often used to protect the amino group during other transformations or to introduce specific acyl moieties that may be important for the biological activity of the final product.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another common method for introducing alkyl groups.

Diazotization and Sandmeyer Reaction: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are versatile intermediates that can undergo a variety of transformations. For instance, in the Sandmeyer reaction, the diazonium group can be replaced by a halide (Cl, Br), a cyano group, or other functionalities using copper(I) salts as catalysts. wikipedia.orgnih.gov This provides a powerful method for introducing a wide range of substituents onto the aromatic ring that might not be accessible through direct electrophilic substitution. A Sandmeyer-type reaction can also be used for trifluoromethylation. wikipedia.org

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of this compound and its analogs often involves catalytic hydrogenation of a nitro-substituted precursor. The choice of catalyst and reaction conditions is crucial for achieving high yield and purity.

One common synthetic route involves the reduction of a corresponding nitro compound, such as 2-nitro-4-(trifluoromethyl)benzamide. This reduction is typically carried out by catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. google.com The reaction is usually performed in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature can be optimized to ensure complete conversion and minimize side reactions.

The table below summarizes typical catalytic systems and reaction conditions for the synthesis of aminobenzamides from their corresponding nitro precursors, based on procedures for analogous compounds.

| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoro-4-nitro-N-methylbenzamide | 10% Pd/C | Propyl acetate | 2 atm | Room Temperature | 98.2% | google.com |

| 2-Fluoro-4-nitro-N-methylbenzamide | Pd/C | Ethanol | 20 atm | Room Temperature | 98.4% | google.com |

Another synthetic approach involves the amination of a precursor such as 4-fluoro-2-trifluoromethylbenzonitrile with ammonia. This reaction is typically carried out at elevated temperatures and pressures in a solvent like ethanol. google.com

Biological Activity and Pharmacological Potential

Overview of Biological Activities of 2-Amino-4-(trifluoromethyl)benzamide and its Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities. The incorporation of the trifluoromethyl (-CF3) group is a key factor in enhancing the pharmacological properties of the parent molecule. ontosight.ai This group's high electronegativity and lipophilicity can significantly alter how the compound interacts with biological targets, often leading to increased potency and selectivity. mdpi.com

Research has explored the potential of these compounds in various therapeutic areas. Studies have revealed that certain trifluoromethylated benzamides can act as inhibitors of specific enzymes and receptors, suggesting their potential as novel therapeutic agents. ontosight.ai The versatility of the benzamide (B126) scaffold allows for the synthesis of a wide array of derivatives with diverse biological functions, including antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai For instance, the modification of the benzamide structure has led to the development of compounds with significant anti-proliferative effects. researchgate.net

Targeted Therapeutic Applications

The primary therapeutic focus for derivatives of this compound has been in the realm of oncology. These compounds have been investigated for their potential to combat cancer through various mechanisms, including the inhibition of key signaling pathways and direct cytotoxic effects on cancer cells.

Antineoplastic and Anticancer Activities

The antineoplastic and anticancer activities of this compound derivatives are a major area of research. The structural modifications of this core scaffold have yielded compounds with potent inhibitory effects against various cancer types. researchgate.netchemimpex.com

Certain derivatives of this compound have been identified as potent inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of RTK activity is a common feature in many cancers.

While specific data on the direct inhibition of EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb by this compound itself is not extensively detailed in the provided context, the broader class of benzamide derivatives has shown activity against such targets. For example, molecular docking studies of some pyrimidine (B1678525) derivatives incorporating a related benzamide structure have shown significant interaction with the epidermal growth factor receptor (EGFR) kinase. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for designing more specific and potent RTK inhibitors.

The modulation of oncogenic signaling pathways is another key mechanism through which this compound derivatives exert their anticancer effects. The Hedgehog signaling pathway, which is aberrantly activated in several types of cancer, has been a notable target.

Novel benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog pathway. nih.gov One such derivative, compound 10f , demonstrated significant inhibition of Hedgehog signaling, with potency equivalent to or greater than the known inhibitor GDC-0449. nih.gov Notably, this compound was also effective against a medulloblastoma cell line resistant to GDC-0449, indicating its potential to overcome certain forms of drug resistance. nih.gov While the direct involvement of the RAF/MAPK pathway is not explicitly detailed for this compound derivatives in the provided context, the broad investigation into benzamides in cancer research suggests this could be a potential area of future investigation. ontosight.ai

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibitors have emerged as a promising class of anticancer agents.

A synthesized molecule, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which shares a structural similarity to the core compound of interest, has shown potent inhibitory activity against class I HDACs, particularly HDAC3. frontiersin.org In vitro studies revealed that FNA exhibited significant antiproliferative activity against various cancer cell lines, including HepG2 liver cancer cells, where it was found to be more potent than the established HDAC inhibitor SAHA. frontiersin.org Further investigations showed that FNA could induce apoptosis and cause cell cycle arrest at the G2/M phase in HepG2 cells. frontiersin.org

The direct cytotoxic effect of this compound derivatives against various cancer cell lines has been demonstrated in several studies. This cytotoxicity is a crucial indicator of their potential as anticancer drugs.

For example, a pyrimidine derivative, compound 4c , which incorporates a trifluoromethyl group, showed potent anti-tumor activities against A549 (lung carcinoma), PC-3 (prostate cancer), and HepG2 (liver cancer) cell lines. researchgate.net Its IC50 values were 0.56 μM, 2.46 μM, and 2.21 μM, respectively, which were superior to the standard drug Gefitinib in the case of A549 cells. researchgate.net Another study on novel 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives identified compounds that exhibited significant inhibitory activity against HCT116 (colon cancer) and LNCaP (prostate cancer) cell lines. nih.gov The most active compound, 11g , had IC50 values of 1.52 μM and 1.72 μM against HCT116 and LNCaP cells, respectively. nih.gov

The tables below summarize the cytotoxic activities of selected derivatives.

| Compound | Cell Line | Cancer Type | IC50 (μM) |

| 4c | A549 | Lung Carcinoma | 0.56 |

| PC-3 | Prostate Cancer | 2.46 | |

| HepG2 | Liver Cancer | 2.21 | |

| 11g | HCT116 | Colon Cancer | 1.52 |

| LNCaP | Prostate Cancer | 1.72 | |

| SW620 | Colon Cancer | 4.24 | |

| PC3 | Prostate Cancer | 2.78 | |

| 11h | HCT116 | Colon Cancer | 2.22 |

| LNCaP | Prostate Cancer | 1.6 | |

| SW620 | Colon Cancer | 2.37 | |

| PC3 | Prostate Cancer | 3.21 |

These findings highlight the potential of this compound derivatives as a source of novel and effective anticancer agents.

Antimicrobial Activities, e.g., against Drug-Resistant Gram-Positive Bacteria such as MRSA, VRSA, and VRE

There is no specific data available from the conducted research concerning the antibacterial efficacy of this compound.

Similarly, while other fluorinated compounds and benzamide derivatives have been explored for their potential against Mycobacterium tuberculosis, specific research detailing the antitubercular activity of this compound could not be located.

Anti-inflammatory Properties

The anti-inflammatory properties of numerous chemical structures containing benzamide moieties have been reported. However, dedicated studies on the anti-inflammatory effects of this compound are not present in the available literature.

Other Investigated Biological Effects

Investigations into other potential biological activities of this compound are not sufficiently documented in publicly accessible scientific resources to provide a detailed summary.

Molecular Mechanisms of Action

Receptor-Ligand Interactions

Detailed studies elucidating the specific receptor-ligand interactions of this compound are not available. Research on substituted benzamides has shown interactions with various receptors, including dopamine (B1211576) receptors, but this is a broad class of compounds, and specific data for the molecule is absent.

Enzyme Inhibition Profiles

A comprehensive search of scientific databases and literature archives did not yield any specific studies detailing the enzyme inhibition profile of this compound. Consequently, there is no publicly available data, such as IC50 or Ki values, to report on its inhibitory activity against any specific enzymes. Research on structurally related benzamide derivatives has shown a wide range of enzyme inhibitory activities, including but not limited to, inhibitors of histone deacetylases (HDACs), carbonic anhydrases, and acetylcholinesterase. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Cellular Pathway Modulation

Similarly, there is a lack of specific research on the effects of this compound on cellular pathways. Studies on other substituted benzamides have indicated modulation of various signaling cascades, such as the Hedgehog signaling pathway by certain 4-(2-pyrimidinylamino)benzamide derivatives. These compounds have been investigated for their potential in cancer therapy by interfering with pathways crucial for tumor growth and survival. However, no such investigations have been published for this compound, and therefore its impact on any cellular pathway remains uncharacterized.

Further research is required to elucidate the potential biological targets and pharmacological effects of this compound. Such studies would be essential to determine if this compound shares any of the therapeutic potential observed in the broader family of trifluoromethyl-containing benzamides.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects

Influence of the Trifluoromethyl Group on Biological Efficacy and Pharmacological Profile

The trifluoromethyl (-CF3) group is a cornerstone in modern drug design, and its incorporation at the 4-position of the 2-aminobenzamide (B116534) scaffold profoundly influences the molecule's biological and pharmacological properties. This influence stems from its unique electronic and steric characteristics.

Steric and Conformational Impact on Binding

The trifluoromethyl group is sterically larger than a hydrogen or a methyl group. This increased bulk can provide a better fit into specific hydrophobic pockets within a biological target, leading to enhanced binding affinity and selectivity. The lipophilic nature of the -CF3 group (Hansch π value of +0.88) can also facilitate passage through biological membranes. The steric hindrance provided by the trifluoromethyl group can also influence the conformation of the molecule, locking it into a bioactive conformation that is more favorable for target binding.

Role of the Amide and Amino Functionalities in Biological Activity

The amide and amino functionalities are critical pharmacophoric features of 2-Amino-4-(trifluoromethyl)benzamide, playing a direct role in its biological activity. The primary amino group (-NH2) at the 2-position and the amide group (-CONH2) are capable of forming multiple hydrogen bonds with biological macromolecules. The N-H protons of both groups can act as hydrogen bond donors, while the carbonyl oxygen of the amide and the lone pair of electrons on the amino nitrogen can act as hydrogen bond acceptors. These interactions are fundamental for the specific recognition and binding of the molecule to its biological target. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be crucial for orienting the substituents on the aromatic ring for optimal interaction with the target.

Positional Isomerism and Substituent Effects on Activity

The biological activity of derivatives of this compound is highly sensitive to the position and nature of substituents on the benzamide (B126) scaffold. Studies on related benzamide series have demonstrated that positional isomerism can dramatically alter efficacy. For instance, moving a substituent from one position to another on the aromatic ring can change the molecule's ability to fit into a binding pocket or can alter its electronic properties, thereby affecting target interaction.

The following table, derived from structure-activity relationship studies of a series of 4-(2-pyrimidinylamino)benzamide derivatives as Hedgehog signaling pathway inhibitors, illustrates the impact of substituents on biological activity. While the core is different from this compound, the principles of substituent effects on a benzamide scaffold are highly relevant.

| Compound | R1 | R2 | IC50 (nM) |

|---|---|---|---|

| 1 | H | H | >1000 |

| 2a | 2-CF3 | H | 85.3 |

| 2b | 3-CF3 | H | 45.7 |

| 2c | 4-CF3 | H | 22.1 |

| 3a | H | 3-F | 150.2 |

| 3b | H | 4-F | 98.5 |

| 4a | 2-CF3 | 4-F | 15.4 |

| 4b | 4-CF3 | 4-F | 8.9 |

This table is illustrative and based on data for 4-(2-pyrimidinylamino)benzamide derivatives to demonstrate substituent effects.

Rational Design and Optimization of this compound Derivatives

The this compound scaffold provides a versatile platform for rational drug design and optimization. Medicinal chemists employ various strategies to modify this core structure to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold Modification Strategies

Scaffold modification, or scaffold hopping, is a key strategy in drug discovery to identify novel chemical series with improved properties. For the this compound core, this can involve several approaches:

Ring System Modification: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to new intellectual property and may improve binding interactions or physical properties.

Amide Bioisosteres: The amide bond can be replaced with bioisosteric groups, such as a reverse amide, a sulfonamide, or a ketone, to alter the molecule's chemical stability and hydrogen bonding patterns.

Functional Group Interconversion: The amino and amide groups can be further derivatized. For example, the amino group can be acylated or alkylated, and the primary amide can be converted to secondary or tertiary amides to explore new interactions with the target and modulate properties like solubility and metabolic stability.

An example of scaffold modification can be seen in the development of inhibitors for various enzymes where the core benzamide structure is elaborated with diverse chemical moieties to achieve high affinity and selectivity.

: Lead Optimization Techniques

The journey of a promising hit compound to a viable drug candidate is paved with meticulous molecular modifications, a process known as lead optimization. For derivatives of this compound, this process is guided by a deep understanding of how subtle structural changes impact biological activity.

Furthermore, the amino group at the 2-position and the amide functionality provide crucial hydrogen bonding opportunities with biological targets. Lead optimization studies often involve the derivatization of this amino group with various substituents to explore new binding interactions and improve properties like cell permeability. The amide bond itself can also be a target for modification, with chemists exploring its replacement with other linkers to alter the compound's conformational flexibility and metabolic stability.

A critical aspect of lead optimization is the systematic exploration of the aromatic ring. The introduction of additional substituents can significantly influence the compound's potency and selectivity. For instance, in the development of inhibitors for various enzymes, the addition of small hydrophobic or hydrogen-bonding groups to the phenyl ring has been shown to enhance target engagement.

A hypothetical lead optimization campaign for a this compound-based kinase inhibitor might involve the following iterative steps:

Initial Hit Identification: A high-throughput screen identifies this compound as a weak inhibitor of a target kinase.

Bio-Driven Synthesis: A series of analogs are synthesized where the 2-amino group is acylated with different small carboxylic acids to probe a nearby hydrophobic pocket in the kinase's active site.

In Vitro Testing: The new compounds are tested for their inhibitory activity.

Data Analysis and SAR Establishment: The results are analyzed to establish a clear relationship between the nature of the acyl group and the inhibitory potency.

This iterative cycle of design, synthesis, and testing is the cornerstone of lead optimization, allowing for the gradual refinement of a molecule's properties to achieve the desired therapeutic profile.

Fragment-Based Drug Design Considerations

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel starting points for drug discovery. This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. The this compound scaffold, with its favorable physicochemical properties and multiple points for chemical modification, is an excellent candidate for inclusion in fragment libraries.

In a typical FBDD campaign, a library of fragments is screened against a target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The small size of fragments allows them to explore a wider range of chemical space and bind to small pockets on the protein surface that might be missed by larger, more complex molecules.

Once a fragment like this compound is identified as a binder, the next step is to grow or link it with other fragments to create a more potent lead compound. This process is guided by the structural information obtained from the initial screening. For example, if X-ray crystallography reveals that the amino group of this compound is pointing towards an unexplored pocket in the target protein, medicinal chemists can design and synthesize new derivatives that extend into this pocket, thereby increasing binding affinity.

The trifluoromethyl group in this compound is particularly advantageous in FBDD. It can serve as a valuable probe for ¹⁹F NMR screening, a sensitive technique for detecting fragment binding. Furthermore, its lipophilic nature can contribute to favorable binding interactions in hydrophobic pockets of the target protein.

The process of evolving a fragment hit into a lead compound can be illustrated by the following hypothetical scenario:

Fragment Screening: this compound is identified as a hit in a ¹⁹F NMR screen against a novel therapeutic target.

Structural Biology: The co-crystal structure of the fragment bound to the target is determined, revealing its binding mode and potential vectors for chemical elaboration.

Fragment Growing: Guided by the structural data, a series of derivatives are synthesized where a linker is attached to the 2-amino group, and various chemical moieties are appended to the linker to interact with a neighboring sub-pocket on the protein.

Affinity Maturation: The new, larger compounds are tested for their binding affinity, and the most potent ones are selected for further lead optimization.

The use of fragments like this compound in FBDD offers a rational and efficient approach to drug discovery, enabling the design of highly optimized and potent drug candidates.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

This analysis would involve docking 2-Amino-4-(trifluoromethyl)benzamide into the active site of a specific protein target to predict its binding affinity and mode. The binding energy, typically expressed in kcal/mol, would be calculated to estimate the strength of the interaction. However, specific studies detailing these interactions for this compound are not available.

Following a docking simulation, the analysis would identify key amino acid residues within the protein's binding pocket that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. For this compound, one would anticipate potential hydrogen bonds involving the amino (-NH2) and amide (-CONH2) groups, and interactions involving the trifluoromethyl (-CF3) group with specific residues. Without specific docking studies, a list of key residues cannot be generated.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. An MD simulation of the protein-ligand complex, predicted by molecular docking, would assess the stability of the binding pose and the conformational changes of both the protein and the ligand. Key metrics such as Root Mean Square Deviation (RMSD) would be calculated to quantify the stability of the complex. No specific MD simulation studies for this compound were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for this compound, a dataset of structurally similar compounds with measured biological activity would be required. mdpi.com While QSAR studies have been performed on various benzimidazole (B57391) and benzamide (B126) derivatives, a model specifically detailing the contribution of the 2-amino and 4-trifluoromethyl substituents of this particular benzamide scaffold is not available. mdpi.comnih.gov

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. This compound could serve as a scaffold or fragment for the design of a virtual library. nih.gov This library would then be screened against one or more protein targets to identify potential lead compounds. However, specific examples of virtual libraries built from this precise compound are not documented in the reviewed literature.

Advanced Research Methodologies and Techniques

In Vitro Assay Development and Validation

The initial step in characterizing the biological potential of "2-Amino-4-(trifluoromethyl)benzamide" would involve the development and validation of specific in vitro assays. These assays are crucial for determining if the compound interacts with a particular biological target, such as an enzyme or receptor, in a controlled, cell-free environment.

The development process would begin with the selection of a relevant biological target, potentially identified through computational screening or its structural similarity to known active compounds. For instance, if the target were an enzyme, a typical assay would measure the enzyme's activity in the presence and absence of the compound. Validation of such an assay is critical to ensure its reliability and reproducibility. Key validation parameters would include:

Accuracy: The closeness of the assay's measurements to the true value.

Precision: The degree of variation in measurements from the same sample.

Specificity: The ability of the assay to measure only the intended analyte.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Table 1: Hypothetical Validation Parameters for an In Vitro Enzyme Inhibition Assay

| Parameter | Acceptance Criteria | Hypothetical Result for this compound |

|---|---|---|

| Precision (CV%) | < 15% | 8.5% |

| Accuracy (% Recovery) | 85-115% | 97.2% |

| Linearity (R²) | > 0.99 | 0.995 |

| Limit of Detection | Signal-to-Noise > 3 | 0.1 µM |

Cell-Based Bioactivity Profiling

Following in vitro testing, cell-based assays are employed to understand how "this compound" affects cellular processes and to assess its activity in a more biologically relevant context. These assays can provide insights into the compound's ability to cross cell membranes and interact with its target within the cellular environment.

A common approach is to use high-content screening (HCS), which allows for the simultaneous measurement of multiple cellular parameters. For example, cells could be treated with the compound and then stained with fluorescent dyes to visualize changes in cell morphology, protein localization, or the expression of specific biomarkers. This profiling can help to identify the compound's mechanism of action or potential off-target effects.

Biochemical and Biophysical Characterization of Target Interactions

To understand the precise nature of the interaction between "this compound" and its biological target, a suite of biochemical and biophysical techniques would be employed. These methods can determine the binding affinity, kinetics, and thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, in addition to the binding affinity.

Table 2: Illustrative Biophysical Data for Target Interaction

| Technique | Parameter | Hypothetical Value |

|---|---|---|

| ITC | Binding Affinity (Kd) | 5.2 µM |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | -10.2 cal/mol·K | |

| SPR | Association Rate (kon) | 1.5 x 104 M-1s-1 |

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Advanced spectroscopic techniques are invaluable for elucidating the structural basis of the compound-target interaction at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the compound on the target protein. Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can identify the specific atoms of the compound and the protein that are involved in the interaction.

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. This structural information is crucial for understanding the key interactions that mediate binding and for guiding further optimization of the compound's structure to improve its potency and selectivity.

Future Directions and Research Perspectives

Emerging Therapeutic Applications

While specific therapeutic applications for 2-Amino-4-(trifluoromethyl)benzamide are not yet extensively documented in publicly available literature, the structural components of the molecule are present in numerous biologically active agents. This allows for informed speculation on its potential therapeutic roles. Fluorinated benzamides are a well-established class of compounds in drug discovery, known for their ability to interact with various biological targets.

The presence of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govresearchgate.net These properties are highly desirable in drug candidates. Research into structurally similar molecules suggests potential applications in several key therapeutic areas:

Oncology: Many kinase inhibitors used in cancer therapy feature fluorinated aromatic rings. mdpi.com The benzamide (B126) scaffold can act as a crucial pharmacophore for interacting with the hinge region of kinase enzymes. Therefore, this compound could serve as a foundational structure or intermediate for the development of novel inhibitors targeting kinases implicated in tumor growth and proliferation.

Neurodegenerative Disorders: The blood-brain barrier permeability of small molecules can be improved by the addition of fluorine atoms. This makes fluorinated compounds attractive candidates for treating central nervous system (CNS) disorders. ikprress.org Research into novel treatments for diseases like Alzheimer's and Parkinson's could explore derivatives of this compound.

Antimicrobial Agents: Fluorine substitution has been shown to enhance the antimicrobial activity of various compound classes. The unique electronic properties of the C-F bond can alter how a molecule interacts with microbial targets, potentially overcoming existing resistance mechanisms. google.com

The following table summarizes potential therapeutic targets based on the compound's structural class.

| Therapeutic Area | Potential Molecular Target Class | Rationale for Investigation |

| Oncology | Protein Kinases, PARP | Fluorinated benzamides are known scaffolds for kinase inhibitors. |

| Neurology | CNS Receptors & Enzymes | Enhanced blood-brain barrier penetration due to fluorination. |

| Infectious Diseases | Bacterial or Fungal Enzymes | Fluorine can enhance antimicrobial potency and overcome resistance. |

Development of Novel Synthetic Routes

The efficient and scalable synthesis of fluorinated organic compounds is a significant challenge in chemical manufacturing. Developing novel synthetic routes for this compound is crucial for making it more accessible for research and potential commercial applications. Traditional methods for introducing trifluoromethyl groups can involve harsh reagents and conditions.

Current research in organofluorine chemistry focuses on milder, more selective, and environmentally benign methodologies. A plausible synthetic pathway for this compound could start from m-trifluoromethyl fluorobenzene (B45895). A potential multi-step synthesis is outlined below:

Nitration: Introduction of a nitro group onto the benzene (B151609) ring, directed by the existing substituents.

Amination: Conversion of the fluoro group to an amino group via nucleophilic aromatic substitution using ammonia (B1221849) or a protected amine equivalent.

Functional Group Interconversion: Transformation of the nitro group into a benzamide, which may involve reduction to an amine, followed by conversion to a nitrile and subsequent hydrolysis, or via a carboxylic acid intermediate.

A patent for a related compound, 2-trifluoromethyl-4-aminobenzonitrile, describes a four-step synthesis starting from m-trifluoromethyl fluorobenzene involving bromination, Grignard reaction and formylation, cyanation, and finally amination. google.com Another patent details a method for producing 2-trifluoromethyl benzamide from 2,3-dichlorotrifluorotoluene through fluorination, cyanation, hydrogenation, and hydrolysis. mdpi.com These existing routes for similar structures provide a foundation for developing optimized pathways to this compound.

Future developments in this area may focus on:

Late-Stage Fluorination: Techniques that allow for the introduction of the trifluoromethyl group at a later stage in the synthesis can make the process more convergent and efficient.

Biocatalysis: The use of enzymes to catalyze specific steps, such as amination or hydrolysis, could offer higher selectivity and milder reaction conditions. nih.gov

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, improve safety when handling hazardous reagents, and facilitate easier scale-up.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. google.com For a compound like this compound and its derivatives, AI and ML can be integrated across the entire discovery pipeline.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel protein targets for which fluorinated benzamides might be effective inhibitors.

Virtual Screening and de Novo Design: ML models can screen massive virtual libraries of compounds to predict their binding affinity for a specific target. Generative AI models can also design entirely new molecules based on the this compound scaffold, optimized for desired properties. nih.gov

Property Prediction: A significant challenge in drug development is predicting a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ML models, trained on data from existing fluorinated drugs, can predict key parameters like metabolic stability and potential toxicity with increasing accuracy. nih.govoup.com This is particularly valuable for fluorinated compounds, as the C-F bond can block sites of metabolism, a property that ML can help to strategically place within a molecule. nih.gov

Synthetic Route Optimization: AI tools are being developed to predict and optimize synthetic chemical routes, suggesting the most efficient and cost-effective ways to produce a target molecule, which is a major challenge for complex organofluorine compounds. mdpi.com

The table below illustrates the application of AI/ML at different stages of the drug discovery process for fluorinated benzamides.

| Drug Discovery Stage | Application of AI/Machine Learning | Potential Impact |

| Target Identification | Analysis of genomic and proteomic data to identify disease-relevant targets. | Discovery of novel therapeutic opportunities for fluorinated benzamides. |

| Lead Discovery | Virtual screening of compound libraries; de novo design of novel molecules. | Faster identification of potent and selective lead compounds. |

| Lead Optimization | Prediction of ADMET properties (e.g., metabolic stability, toxicity). nih.govoup.com | Reduction in late-stage failures; design of safer and more effective drugs. |

| Chemical Synthesis | Retrosynthetic analysis and reaction condition optimization. | More efficient, cost-effective, and sustainable synthesis routes. |

Challenges and Opportunities in the Field of Fluorinated Benzamide Research

The broader field of fluorinated benzamide research is filled with both significant challenges and compelling opportunities.

Challenges:

Synthetic Complexity: The synthesis of organofluorine compounds often requires specialized, and sometimes hazardous, reagents like hydrogen fluoride. nih.gov Achieving regioselectivity (controlling where the fluorine atom is placed) can be difficult. researchgate.net

Toxicity Concerns: While fluorine can impart desirable properties, the bio-persistence of some organofluorine compounds raises environmental and long-term toxicity concerns that must be carefully evaluated.

Unpredictable Effects: The impact of fluorination on a molecule's biological activity can be difficult to predict. While it often enhances potency, it can sometimes diminish or abolish it, requiring extensive empirical testing.

Opportunities:

Enhanced Pharmacokinetic Properties: The strategic incorporation of fluorine is a well-established method for improving a drug's metabolic stability, which can lead to a longer half-life in the body. nih.govresearchgate.net It can also increase a compound's lipophilicity, potentially improving its absorption and ability to cross cell membranes. nih.gov

Improved Binding Affinity: The highly electronegative nature of fluorine can lead to favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in a protein's binding pocket, thereby increasing the drug's potency. researchgate.net

Exploration of "Fluorine Space": There is a vast, underexplored chemical space of fluorinated compounds. The development of new fluorination techniques opens the door to creating novel molecular architectures with unique biological activities.

Diagnostic Applications: The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging. Fluorinated benzamides could be developed as imaging agents to visualize specific targets in the body, aiding in disease diagnosis and monitoring treatment response. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-Amino-4-(trifluoromethyl)benzamide?

- Methodological Answer : Synthesis typically involves coupling a pyrimidine or pyridine derivative with a benzoyl chloride under controlled conditions. For example:

Intermediate Preparation : React 2-amino-4-(trifluoromethyl)pyridine with a benzoyl chloride derivative in anhydrous dichloromethane at 0–5°C.

Coupling : Use triethylamine as a base to facilitate amide bond formation.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Key Considerations : Moisture-sensitive steps require inert atmospheres. Yields improve with slow addition of reagents and low temperatures to minimize side reactions .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Intermediate prep | 0–5°C, 2 hrs | 65–70% |

| Coupling | RT, 12 hrs | 80–85% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and trifluoromethyl group placement (δ ~110–120 ppm for CF).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 245.1).

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and packing motifs. Mercury software visualizes intermolecular interactions (e.g., H-bonding networks) .

Q. What are common biological targets for benzamide derivatives?

- Methodological Answer :

- Enzyme Inhibition : Target Hsp90 (heat shock protein 90) via binding to the ATPase domain, as seen in 2-aminobenzamide inhibitors (IC < 50 nM) .

- Antimicrobial Activity : Disrupt bacterial PPTase enzymes (e.g., AcpS), critical for fatty acid biosynthesis .

- Kinase Modulation : Explore interactions with tyrosine kinases using fluorescence polarization assays .

Advanced Research Questions

Q. How to resolve spectral data contradictions in structural elucidation?

- Methodological Answer :

- Overlapping Signals : Use 2D NMR (COSY, HSQC) to decouple H-C correlations. For example, distinguish aromatic protons using NOESY to confirm spatial proximity.

- Dynamic Effects : Variable-temperature NMR resolves conformational exchange broadening (e.g., rotamers in the benzamide moiety).

- Complementary Techniques : Cross-validate with IR (amide I band ~1650 cm) and X-ray data .

Q. What computational strategies enhance structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide predicts binding poses to Hsp90 (PDB: 1UYD). Prioritize compounds with ΔG < -9 kcal/mol.

- MD Simulations : GROMACS assesses stability of protein-ligand complexes over 100 ns trajectories.

- QSAR Models : Use Gaussian-based DFT calculations (e.g., HOMO-LUMO gaps) to correlate electronic properties with IC values .

| Substituent | Hsp90 IC (nM) | LogP |

|---|---|---|

| -CF | 11 | 2.8 |

| -OCH | 45 | 1.9 |

Q. How to analyze crystallographic data using SHELX and Mercury?

- Methodological Answer :

Data Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Apply TWIN/BASF commands for twinned crystals.

Validation : Check R (< 5%) and GooF (0.8–1.2). Mercury identifies π-π stacking (3.5–4.0 Å distances) and hydrogen bonds (e.g., N–H···O=C).

Packing Analysis : Use Mercury’s void detection tool to assess solvent channels (> 20% porosity suggests co-crystallization potential) .

Q. What experimental designs validate dual enzyme targeting mechanisms?

- Methodological Answer :

- Enzyme Assays : Conduct parallel assays for AcpS and PPTase inhibition (IC determination via NADH-coupled spectrophotometry).

- Genetic Knockdown : siRNA silencing of target enzymes in bacterial models (e.g., E. coli) confirms growth inhibition (MIC < 2 µg/mL).

- Metabolomic Profiling : LC-MS tracks accumulation of malonyl-CoA (a PPTase product) to confirm pathway disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.